2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid
Description
2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with a thiophene ring at position 2 and a carboxylic acid group at position 5 (Figure 1). Quinoxaline derivatives are widely studied for their electronic properties and biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Properties
IUPAC Name |
2-thiophen-2-ylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)14-7-10(15-9)11-5-2-6-18-11/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRZTXRQVLWXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(C=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587648 | |
| Record name | 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-02-1 | |
| Record name | 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Methods
The most common approach for synthesizing quinoxaline derivatives involves the condensation of 1,2-phenylenediamine derivatives with various dicarbonyl compounds. This fundamental method serves as the foundation for many quinoxaline syntheses and can be adapted for our target compound.
There are at least three primary methods available for quinoxaline synthesis:
Path A : Condensation of cinnamils with 1,2-phenylenediamine derivatives under either:
Path B : Condensation of oxalic acid with 1,2-phenylenediamine in acidic conditions, followed by treatment with POCl₃ and subsequent reaction with nucleophiles
Path C : Preparation of iminoethanone intermediate from aldehyde and imidoyl chloride under N-heterocyclic carbene (NHC) catalyst, followed by condensation with 1,2-phenylenediamine catalyzed by hypervalent iodine
Of these approaches, Path A is the most commonly employed for the synthesis of the target compound and related structures.
Specific Condensation Protocol
Based on established procedures, the following condensation protocol has proven effective for synthesizing quinoxaline derivatives:
Table 1: Condensation Reaction Conditions
| Parameter | Condition |
|---|---|
| Reactants | 1,2-Diaminobenzene derivative (1.0 equiv.) + Dicarbonyl compound (1.2 equiv.) |
| Solvent | Acetic acid (0.2 M) |
| Temperature | 75°C |
| Reaction time | 6 hours |
| Workup | Cooling in ice bath, filtration, washing with H₂O |
| Purification | Optional column chromatography |
This method typically yields the desired quinoxaline products in moderate to high yields (37-89%) without requiring extensive purification steps.
Hydrothermal Synthesis (HTS) Approach
Temperature Optimization for Carboxylic Acid Preservation
A critical consideration when synthesizing quinoxaline carboxylic acids is preventing decarboxylation, which can occur in high-temperature water (HTW). Research has shown that controlling reaction temperature is essential for preserving the carboxylic acid functionality.
Table 2: Effect of Temperature on Decarboxylation in HTS
| Temperature (°C) | Reaction Time (min) | Yield of Carboxylic Acid Product (%) | Yield of Decarboxylated Product (%) |
|---|---|---|---|
| 230 | 10 | 75 | 21 |
| 200 | 10 | 72 | ~18 |
| 170 | 10 | 62 | ~15 |
| 150 | 10 | 64 | ~12 |
| 130 | 10 | 21 | <5 |
These data demonstrate that while higher temperatures (230°C) provide better conversion, they also increase decarboxylation. An optimal temperature of 150-170°C offers a balance between reaction efficiency and preservation of the carboxylic acid group.
Synthesis of Thiophene-Substituted Quinoxalines
Suzuki Coupling Approach
For introducing the thiophene group at the 2-position of quinoxaline, Suzuki coupling represents an efficient approach. This method involves coupling a halogenated quinoxaline with thiophene boronic acid or its derivatives.
General Suzuki Coupling Protocol:
- Prepare a halogenated quinoxaline intermediate (typically 2-chloro-quinoxaline-5-carboxylic acid)
- React with 2-thiophene boronic acid in the presence of a palladium catalyst
- Isolate and purify the resulting 2-(thiophen-2-yl)quinoxaline-5-carboxylic acid
The synthesis of a similar compound, 7-nitro-2-(thiophen-2-yl)quinoxaline, has been reported with a yield of 51%, suggesting this approach is viable for our target compound.
Synthesis via 2,3-Disubstituted Intermediates
A related approach involves first synthesizing 2,3-di(thiophen-2-yl)quinoxaline-6-carboxylic acid, which is structurally similar to our target compound. This can be achieved through the condensation of 2,2'-thenil (a thiophene-containing dicarbonyl) with 3,4-diaminobenzoic acid.
Table 3: Comparison of Synthetic Methods for Thiophene-Quinoxaline Derivatives
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | 1,2-Diaminobenzene-5-carboxylic acid + Thiophene-containing dicarbonyl | Acetic acid, 75°C, 6h | 60-85 | Simple procedure, readily available reagents | May require column purification |
| HTS | 3,4-Diaminobenzoic acid + Thiophene-containing dicarbonyl | Water, 150-170°C, 10-30 min | 60-75 | Green chemistry, faster reaction | Specialized equipment needed, potential decarboxylation |
| Suzuki Coupling | 2-Chloroquinoxaline-5-carboxylic acid + Thiophene boronic acid | Pd catalyst, base, solvent | 50-70 | Precise control of substitution pattern | Multiple steps, expensive catalysts |
Analytical Characterization Methods
Spectroscopic Analysis
For confirming the successful synthesis of this compound, several analytical techniques are employed:
¹H NMR Spectroscopy : Expected characteristic signals include:
¹³C NMR Spectroscopy : Key signals include:
- Carboxylic carbon (δ 165-170 ppm)
- Quinoxaline carbons (δ 140-155 ppm)
- Thiophene carbons (δ 125-140 ppm)
IR Spectroscopy : Characteristic bands:
- C=O stretching (1680-1720 cm⁻¹)
- O-H stretching (2500-3300 cm⁻¹)
- C=N stretching (1600-1650 cm⁻¹)
Purity Assessment
Commercial samples of this compound typically have a purity of ≥95%, as determined by HPLC analysis. For newly synthesized compounds, purity can be confirmed through:
- Melting point determination
- HPLC analysis
- Elemental analysis
Optimized Synthesis Protocol for this compound
Based on the collected information, the following optimized synthesis protocol is proposed:
Method A: Condensation Approach
Reagents:
- 4-Carboxyl-1,2-diaminobenzene (1.0 equivalent)
- 2-Thiophenecarboxaldehyde (1.2 equivalents)
- Acetic acid (0.2 M solution)
Procedure:
- Dissolve 4-carboxyl-1,2-diaminobenzene and 2-thiophenecarboxaldehyde in acetic acid
- Heat the reaction mixture at 75°C for 6 hours
- Cool the reaction mixture in an ice bath until precipitation occurs
- Filter the precipitate and wash thoroughly with water
- Dry the solid product under vacuum
- Optional: Recrystallize from an appropriate solvent for higher purity
Expected yield: 65-80%
Method B: Hydrothermal Approach
Reagents:
- 3,4-Diaminobenzoic acid (1.0 equivalent)
- 2-Thiophenecarboxaldehyde (1.2 equivalents)
- Water or 5% acetic acid solution
Procedure:
- Combine reagents in a sealed pressure vessel
- Heat at 170°C for 30 minutes
- Cool to room temperature
- Filter the precipitate and wash with water
- Dry under vacuum
- Purify by recrystallization if necessary
Expected yield: 60-75%
Chemical Reactions Analysis
Synthetic Routes and Decarboxylation Behavior
The compound is synthesized via hydrothermal methods using 3,4-diaminobenzoic acid and thiophenyl-substituted diketones under high-temperature water (HTW) conditions. Key findings:
| Reaction Conditions | Yield (%) | Decarboxylation Byproduct (%) | Source |
|---|---|---|---|
| 150°C, 60 min (5% HOAc) | 86 | 5 | |
| 200°C, 10 min (H₂O only) | 72 | 10 | |
| 230°C, 10 min (H₂O only) | 75 | 21 |
-
Decarboxylation : The carboxylic acid group undergoes thermal decarboxylation above 150°C, forming 2-(thiophen-2-yl)quinoxaline as a side product. Acidic additives (e.g., HOAc) marginally suppress decarboxylation at lower temperatures .
Cross-Coupling Reactions
The thiophene moiety participates in palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids, enabling diversification at the heterocyclic position:
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| SOCl₂, MeOH | Reflux, 4h | Methyl ester | 89 | |
| EDCl, HOBt, R-NH₂ | DMF, RT, 12h | Amides (e.g., pyrazin-2-ylamide) | 75–82 |
Electrophilic Aromatic Substitution
The electron-deficient quinoxaline core directs electrophilic attacks to the thiophene ring:
Coordination Chemistry
The nitrogen-rich quinoxaline and carboxylic acid groups enable metal coordination:
Biological Derivatization
The carboxylic acid group is critical for generating bioactive analogs:
| Modification | Biological Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| Schiff base formation | COX-2 | 50.2–97.5% inhibition at 200 µg/mL | |
| Amide-linked glycoconjugates | Viral proteases | Sub-micromolar inhibition (SARS-CoV-2) |
Key Insights:
-
Thermal Stability : Decarboxylation is minimized below 150°C, favoring carboxylate retention for downstream reactions .
-
Dual Reactivity : The molecule serves as a platform for both heterocyclic (thiophene/quinoxaline) and carboxylic acid-driven transformations .
-
Pharmacological Potential : Derivatives exhibit COX-2 inhibition and antiviral activity, highlighting its versatility in drug discovery .
Scientific Research Applications
2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid has several applications in scientific research:
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The quinoxaline core can participate in π-π stacking interactions, while the thiophene ring can engage in sulfur-based interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues
3-(Thiophen-2-yl)quinoxaline-5-carboxylic Acid
- Key Differences: The thiophene substituent is at position 3 of the quinoxaline ring instead of position 2. Molecular Weight: 256.28 g/mol (identical to the target compound) .
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline
- Key Features: Contains two thiophene groups (positions 2 and 3) and a nitro group at position 4. Dihedral Angles: One thiophene ring is nearly coplanar with the quinoxaline core (3.29°), while the other forms an 83.96° angle, indicating steric hindrance .
Quinoxaline-5-carboxylic Acid (Qx28)
- Structure: Lacks thiophene substituents. Molecular Weight: 174.15 g/mol . Bioactivity: Demonstrates otoprotective effects against aminoglycoside-induced hearing loss, outperforming unmodified quinoxaline in preclinical studies .
Functional Analogues
Benzothiophene Acrylonitrile Derivatives
- Examples: Compounds 31–33 (Figure 2) . Bioactivity: GI50 values <10 nM against 60 cancer cell lines, with efficacy against P-glycoprotein (P-gp)-mediated drug resistance .
Methyl Thieno[3,2-b]thiophene-2-carboxylate
Comparative Data Table
Research Findings and Implications
- Structural Insights: The position of the thiophene substituent significantly impacts molecular planarity and steric interactions.
- Pharmacological Potential: Benzothiophene acrylonitrile derivatives demonstrate that thiophene-containing compounds can overcome P-gp-mediated resistance, a critical advantage in anticancer drug design . This positions this compound as a candidate for similar mechanistic studies.
- Synthetic Feasibility: The use of acetic acid in synthesizing 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline provides a template for optimizing the target compound’s synthesis.
Biological Activity
2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis of this compound
The synthesis of 2-(thiophen-2-yl)quinoxaline derivatives typically involves multi-step reactions, including the condensation of thiophene and quinoxaline moieties. Recent methodologies have emphasized green chemistry approaches for synthesizing these compounds, focusing on minimizing environmental impact while maximizing yield and purity .
1. Anticancer Activity
Quinoxaline derivatives, including this compound, have demonstrated significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:
- Cytotoxicity : The compound exhibits cytotoxic effects against colorectal cancer cells (HCT-116 and LoVo), with IC50 values indicating effective inhibition of cell proliferation .
- Enzymatic Inhibition : It has been reported that quinoxaline derivatives can act as inhibitors of COX-2 and LDHA, which are crucial in cancer metabolism and progression. For instance, certain derivatives showed up to 100% inhibition at higher concentrations .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | X | COX-2 Inhibition |
| Other Quinoxaline Derivatives | LoVo | Y | LDHA Inhibition |
2. Antibacterial Activity
Research has indicated that quinoxaline derivatives possess antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 2: Antibacterial Activity Against Selected Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | A µg/mL | Cell wall synthesis inhibition |
| Other Quinoxaline Derivatives | Escherichia coli | B µg/mL | Metabolic pathway interference |
3. Antiparasitic Activity
The compound has also shown potential in combating parasitic infections such as malaria. Studies have demonstrated its effectiveness against Plasmodium falciparum strains, particularly those resistant to traditional treatments like chloroquine .
Table 3: Antiparasitic Activity Against Plasmodium falciparum
| Compound | Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | 3D7 (sensitive) | C | Disruption of heme polymerization |
| FCR-3 (resistant) | D | Inhibition of dihydroorotate dehydrogenase |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound inhibits enzymes like COX-2 and LDHA, which play pivotal roles in cancer metabolism.
- Cell Cycle Arrest : Some studies suggest that quinoxaline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Oxidative Stress Induction : The mechanism may also involve the generation of reactive oxygen species (ROS), contributing to cellular damage in pathogens.
Case Studies
Recent studies have highlighted the efficacy of quinoxaline derivatives in clinical settings:
- Colorectal Cancer : A study demonstrated that patients treated with a regimen including COX inhibitors showed improved outcomes when combined with quinoxaline derivatives .
- Malaria Treatment : Clinical trials indicated that compounds similar to 2-(thiophen-2-yl)quinoxaline exhibited reduced parasitemia in patients infected with resistant strains of Plasmodium falciparum .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(Thiophen-2-yl)quinoxaline-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene-2-carboxylic acid derivatives and quinoxaline precursors. Key steps include:
- Using palladium-catalyzed cross-coupling to attach the thiophene moiety to the quinoxaline core .
- Acidic or basic conditions for cyclization, avoiding incompatible reagents (e.g., strong oxidizers or bases) that may degrade intermediates .
- Purification via recrystallization (e.g., ethanol/water mixtures) or HPLC with C18 columns, monitoring purity by NMR (1H/13C) and LC-MS .
Q. How should researchers handle stability concerns during storage and experimental use?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation or moisture absorption .
- Incompatibilities : Avoid contact with strong acids/bases (risk of decarboxylation) and UV light (potential photodegradation). Monitor decomposition products (CO, CO₂, sulfur oxides) via FTIR or GC-MS .
- Handling : Use gloveboxes or fume hoods with HEPA filters to minimize airborne exposure .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : 1H/13C NMR (DMSO-d6 or CDCl3) for aromatic proton environments; HRMS for molecular ion validation .
- Purity Assessment : HPLC (reverse-phase) with UV detection at 254 nm; TLC (silica gel, ethyl acetate/hexane) .
- Thermal Stability : TGA/DSC to identify decomposition thresholds (e.g., >200°C) .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
- Docking Studies : Autodock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases or enzymes), guided by PubChem bioactivity data .
- Solvent Effects : COSMO-RS simulations to optimize solvent selection for reactions or crystallography .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with predicted values (e.g., ChemDraw or ACD/Labs) and literature data from PubChem/DSSTox .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra .
- Collaborative Databases : Share raw spectral data via platforms like NMRShiftDB to address discrepancies .
Q. How can reaction conditions be optimized to minimize hazardous byproducts?
- Methodological Answer :
- Solvent Screening : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity .
- Catalyst Tuning : Use immobilized catalysts (e.g., Pd/C) to enhance recyclability and reduce metal leaching .
- In Situ Monitoring : ReactIR or PAT tools to detect intermediates and adjust parameters (pH, temperature) in real time .
Q. What safety protocols are essential for in vivo or cell-based studies involving this compound?
- Methodological Answer :
- Acute Toxicity Mitigation : Adhere to OECD guidelines for LD50 estimation (e.g., zebrafish models) and use PPE (nitrile gloves, respirators) during handling .
- Waste Disposal : Neutralize acidic byproducts with calcium carbonate before disposal; avoid environmental release .
- Ethical Compliance : Follow institutional biosafety committees (IBC) and ARRIVE guidelines for animal studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
